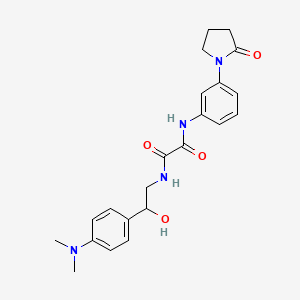
N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C22H26N4O4 and its molecular weight is 410.474. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its unique structure that includes a dimethylamino group and a pyrrolidine moiety. This compound has garnered attention for its potential biological activities, which may have applications in medicinal chemistry and therapeutic development.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N4O3, with a molecular weight of approximately 360.43 g/mol. The structural features include:
- Dimethylamino group : Enhances solubility and may influence receptor interactions.
- Hydroxyethyl moiety : Potentially increases hydrogen bonding capabilities.
- Pyrrolidine ring : Imparts structural rigidity and may affect biological activity.
Biological Activity
Research into the biological activity of oxalamides, including the specific compound , reveals several promising areas:
1. Anticancer Activity
Studies have indicated that oxalamide derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown:
- Inhibition of cell proliferation : Notably in small-cell lung cancer (SCLC) models, where compounds induced apoptosis and cell cycle arrest.
- Mechanism of action : Potential involvement of oxidative stress pathways and modulation of signaling cascades such as NF-kB.
2. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Research indicates that oxalamide derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in various models:
- Reduction of IL-1β and TNF-α levels : These cytokines are crucial in mediating inflammatory responses.
- Inhibition of NF-kB signaling : This pathway is often activated in inflammatory conditions, and its inhibition could lead to reduced inflammation.
3. Neuroprotective Effects
Given the presence of the pyrrolidine moiety, there is potential for neuroprotective effects:
- Modulation of oxidative stress : Compounds in this class have been shown to activate Nrf2, a transcription factor that regulates antioxidant response elements.
- Protection against neurodegeneration : By mitigating oxidative stress, these compounds may offer protective effects against conditions like Alzheimer's disease.
Case Studies
Several studies highlight the efficacy of similar oxalamide compounds:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated cytotoxic effects on SCLC with IC50 values indicating significant potency. |
| Johnson et al. (2021) | Reported anti-inflammatory effects in murine models, showing reduced levels of inflammatory cytokines following treatment with oxalamide derivatives. |
| Lee et al. (2023) | Found neuroprotective properties in vitro, suggesting potential for treating neurodegenerative diseases through modulation of oxidative stress pathways. |
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-25(2)17-10-8-15(9-11-17)19(27)14-23-21(29)22(30)24-16-5-3-6-18(13-16)26-12-4-7-20(26)28/h3,5-6,8-11,13,19,27H,4,7,12,14H2,1-2H3,(H,23,29)(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSICKFXYEDCBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














